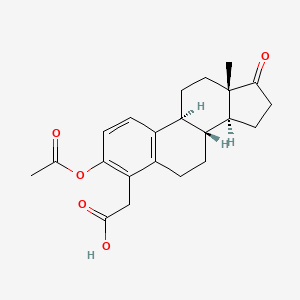
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid typically involves the acetylation of estradiol derivatives. One common method includes the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acetyl chloride (CH₃COCl) and triethylamine (Et₃N) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in various physiological processes. This modulation can lead to changes in cellular function, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its specific acetyloxy modification, which can enhance its stability and bioavailability compared to its parent compound, estradiol. This modification also allows for selective interactions with estrogen receptors, potentially leading to more targeted therapeutic effects.
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-4-yl]acetic acid |
InChI |
InChI=1S/C22H26O5/c1-12(23)27-19-7-5-13-14(17(19)11-21(25)26)3-4-16-15(13)9-10-22(2)18(16)6-8-20(22)24/h5,7,15-16,18H,3-4,6,8-11H2,1-2H3,(H,25,26)/t15-,16-,18+,22+/m1/s1 |
InChI Key |
RBRXHIYGQUCVLX-LVOOAJGHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















